2-tert-Butylsulfanyl-benzoic acid

Vue d'ensemble

Description

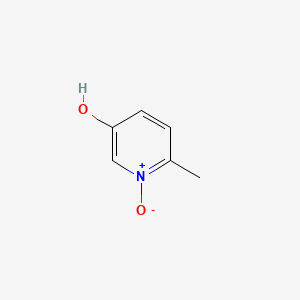

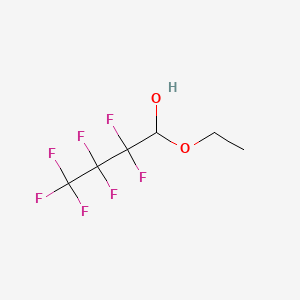

“2-tert-Butylsulfanyl-benzoic acid” is a chemical compound with the molecular formula C11H14O2S . It has a molecular weight of 210.29 g/mol . The IUPAC name for this compound is 2-tert-butylsulfanylbenzoic acid .

Synthesis Analysis

A solvent-free room temperature synthesis of tert-butyl peresters was achieved via copper-catalyzed oxidative-coupling of benzyl cyanides with tert-butyl hydroperoxide in short reaction times . Various derivatives of tert-butyl peresters were synthesized by this pathway in good to excellent yields . Further investigation revealed that the above-mentioned protocol is effective for the synthesis of benzoic acid derivatives when the reaction is conducted at 80°C, under the same reaction conditions .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C11H14O2S/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13) . The Canonical SMILES representation is CC(C)(C)SC1=CC=CC=C1C(=O)O .

Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 210.29 g/mol, an XLogP3-AA value of 2.9, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 3, an exact mass of 210.07145086 g/mol, a monoisotopic mass of 210.07145086 g/mol, a topological polar surface area of 62.6 Ų, a heavy atom count of 14, and a complexity of 208 .

Applications De Recherche Scientifique

Asymmetric Synthesis and Catalysis

- Protected 1,2-Amino Alcohols Synthesis : tert-Butanesulfinyl aldimines and ketimines, related to 2-tert-Butylsulfanyl-benzoic acid, serve as precursors for the synthesis of protected 1,2-amino alcohols with high yields and diastereoselectivities. These compounds facilitate various synthetic transformations (T. P. Tang, S. Volkman, & J. Ellman, 2001).

- Chiral Phosphine Ligands : Chiral phosphine ligands with tert-butylmethylphosphino groups have been developed for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating their utility in synthesizing chiral pharmaceutical ingredients (T. Imamoto et al., 2012).

Environmental Remediation and Pollution Control

- Organic Pollutant Degradation : The activation of peroxymonosulfate by base, involving tert-butyl alcohol, shows potential in the degradation of various organic pollutants, highlighting an environmentally friendly approach for wastewater treatment (Chengdu Qi et al., 2016).

- Persulfate-Activating Barrier : A study on the application of a persulfate-releasing barrier for remediation of MTBE and benzene contaminated groundwater demonstrates the effectiveness of this innovative approach in controlling petroleum-hydrocarbon plume migration (S. Liang et al., 2011).

Molecular Structure and Characterization

- Structural and Vibrational Analysis : The molecular structure, vibrational spectra, and various physical properties of related compounds have been extensively studied, providing insights into their potential applications in materials science and drug design (R. Mathammal et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butylbenzene, indicates that it is a flammable liquid and vapor and can cause skin irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting/equipment, using only non-sparking tools, taking precautionary measures against static discharge, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

Mécanisme D'action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Based on its chemical structure, we can hypothesize that the tert-butylsulfanyl group might be involved in interactions with target proteins, possibly through covalent bonding or hydrophobic interactions .

Pharmacokinetics

Its metabolism and excretion would likely involve hepatic and renal pathways, respectively .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-tert-butylsulfanylbenzoic acid. For instance, the compound’s reactivity might be affected by the redox state of the cellular environment .

Analyse Biochimique

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific molecular structure of 2-tert-Butylsulfanylbenzoic acid .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-tert-Butylsulfanylbenzoic acid is complex and involves a variety of biochemical processes. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-tert-Butylsulfanylbenzoic acid may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-tert-Butylsulfanylbenzoic acid can vary with different dosages in animal models. Studies have shown that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

2-tert-Butylsulfanylbenzoic acid may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-tert-Butylsulfanylbenzoic acid within cells and tissues is a complex process that may involve various transporters or binding proteins. It may also have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2-tert-butylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHZXAWPEMAWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355512 | |

| Record name | 2-tert-Butylsulfanyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7611-60-1 | |

| Record name | 2-tert-Butylsulfanyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7611-60-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.